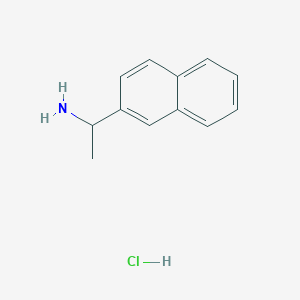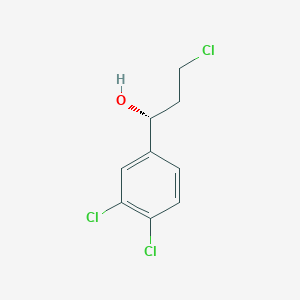
(R)-3-氯-1-(3,4-二氯苯基)-丙-1-醇
描述
®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance
科学研究应用
®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active compounds.
Medicine: This compound is of interest in the development of pharmaceuticals, particularly those targeting specific chiral centers.
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s plausible that it interacts with its targets by binding to active sites, thereby altering their function . This interaction could lead to changes in cellular processes, potentially influencing the overall function of the cell .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may induce changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of ®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and the specific biological environment within which the compound is active .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable chiral reagent to introduce the chiral center. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired enantioselectivity. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral center .
Industrial Production Methods
Industrial production of ®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol: The enantiomer of the compound, which may have different biological activities.
3-Chloro-1-phenyl-1-propanol: A similar compound lacking the dichloro substitution on the phenyl ring.
3,4-Dichlorophenylpropanolamine: A compound with a similar structure but different functional groups.
Uniqueness
®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is unique due to its specific chiral center and the presence of multiple chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of chiral pharmaceuticals and other specialized applications .
属性
IUPAC Name |
(1R)-3-chloro-1-(3,4-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5,9,13H,3-4H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBGPPIDBLVWIT-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCCl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCCl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-n-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1649167.png)
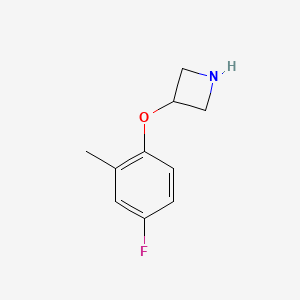
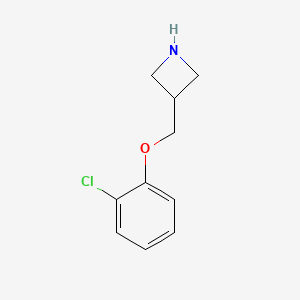
![(3E)-1-[(1R)-1-(4-Fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one](/img/structure/B1649180.png)
![N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]cyclopentanamine](/img/structure/B1649182.png)
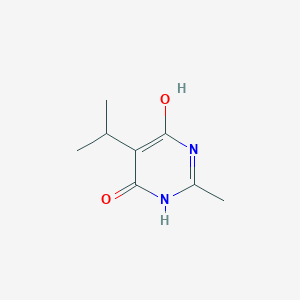
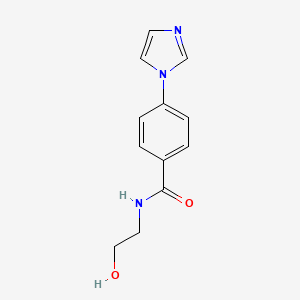
![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649193.png)
![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649195.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)
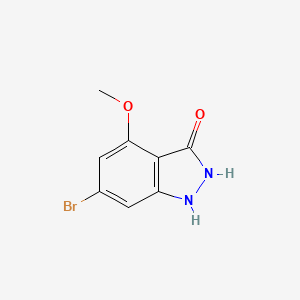
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)
